molecular formula C15H11I4NNaO4+ B133094 Levothroid CAS No. 55-03-8

Levothroid

Cat. No. B133094
CAS RN: 55-03-8
M. Wt: 799.86 g/mol
InChI Key: YDTFRJLNMPSCFM-YDALLXLXSA-M
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Description

Levothroid Analysis

Levothyroxine, commonly known as Levothroid, is a synthetic form of the thyroid hormone thyroxine (T4) and is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormones. It is biochemically and physiologically indistinguishable from endogenous T4 and is one of the most commonly prescribed medications in the United States . Levothyroxine is also used to suppress thyroid-stimulating hormone (TSH) secretion in patients with nodular thyroid disease or thyroid cancer .

Synthesis Analysis

Levothyroxine is synthetically produced to be identical to the T4 secreted by the thyroid gland. The United States Pharmacopeia requires that the T4 content of levothyroxine tablets must be between 90% and 110% of the stated amount . The synthesis process ensures that levothyroxine meets these stringent quality standards, making it a reliable treatment for thyroid-related conditions.

Molecular Structure Analysis

Levothyroxine's molecular structure is crucial for its interaction with biological systems. It is a L-isomer of thyroxine T4 (L-T4) and contains four iodine atoms bound to a thyronine backbone . The molecular structure allows it to interact with the thyroid hormone receptors in the body, mimicking the natural hormone's effects.

Chemical Reactions Analysis

Levothyroxine interacts with various substances within the body. For instance, it can perturb the phase transition profile of dipalmitoyl phosphatidylcholine (DPPC) multilamellar liposomes, indicating that it changes the physical properties of DPPC bilayers . Additionally, levothyroxine can bind with Bovine Liver Catalase (BLC), enhancing the catalase activity, which suggests that it can induce conformational changes in the BLC structure .

Physical and Chemical Properties Analysis

The gastrointestinal absorption of levothyroxine is approximately 80%, and it does not differ in the hypothyroid or euthyroid state . After ingestion, serum T4 levels peak at 2 to 4 hours and remain elevated for up to 6 hours . The pharmacokinetics of levothyroxine can be affected by various conditions or drugs, which may alter its requirements . A high-performance liquid chromatography method has been developed and validated for the quantification of levothyroxine in plasma, which is essential for pre-clinical evaluation of long-acting drug delivery systems .

Clinical and Case Studies Analysis

Clinical outcomes associated with levothyroxine use have been extensively studied. Continuous use of Synthroid®, a brand of levothyroxine, was associated with a higher likelihood of maintaining TSH levels within the recommended range and a lower likelihood of adverse clinical outcomes compared to patients who switched to alternative formulations . Levothyroxine use has also been associated with a statistically significant reduced relative risk of colorectal cancer (CRC) . Furthermore, a study comparing the rate and extent of absorption from different levothyroxine sodium tablet formulations found significant differences, indicating that not all formulations are bioequivalent .

Scientific Research Applications

Quantitative Determination for Pre-clinical Evaluation

Permana et al. (2021) developed a high-performance liquid chromatography method for quantifying levothyroxine (Levothroid) in plasma. This method aids in pre-clinical evaluations of long-acting drug delivery systems, addressing the need for sustained release formulations of Levothroid, especially in rat pharmacokinetic studies (Permana et al., 2021).

Association with Clinical Outcomes

Hennessey et al. (2020) investigated the clinical outcomes associated with switching from Synthroid® to alternative levothyroxine formulations. Their study emphasized the importance of consistent preparation in levothyroxine treatment to avoid adverse clinical outcomes, such as out-of-range thyroid-stimulating hormone levels and chronic conditions (Hennessey et al., 2020).

Therapeutic Use in Older Adults

Stott et al. (2017) conducted a study on the benefits of levothyroxine in older adults with subclinical hypothyroidism. Their results indicated no significant benefits, suggesting the need for careful consideration in prescribing levothyroxine to this demographic (Stott et al., 2017).

Regulatory Issues and Bioequivalence

Wartofsky (2002) discussed the regulatory issues and bioequivalence concerns related to levothyroxine, highlighting its narrow therapeutic index and the necessity for precise dosing to avoid adverse effects. The paper also addressed the FDA's standards for levothyroxine bioequivalence (Wartofsky, 2002).

Impact on Body Composition and Physical Performance

Hanke et al. (2022) explored how levothyroxine affects body composition and physical performance in premenopausal women with subclinical hypothyroidism. The study found improvements in strength, mobility, and endurance, but no significant impact on body composition or energy expenditure (Hanke et al., 2022).

Safety And Hazards

Levothyroxine is classified as a specific target organ toxicity – repeated exposure, Category 1. It causes damage to organs through prolonged or repeated exposure. It is advised not to use it through ingestion, inhalation, or dermal .

Future Directions

The management of mild (subclinical) hypothyroidism is complex. Prevalent comorbidities in the elderly complicate correct diagnosis, since many concomitant morbidities can result in non-thyroidal illness, resembling mild hypothyroidism both clinically and biochemically . There is controversy regarding whether or not treatment of such mild forms of hypothyroidism in elderly will improve mortality, morbidity, and quality of life . This should be studied in large cohorts of patients in long-term placebo-controlled trials with clinically relevant outcomes .

properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTFRJLNMPSCFM-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883228
Record name L-Thyroxine monosodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoxyl

CAS RN

55-03-8, 25416-65-3
Record name Levothyroxine Sodium [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1)
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Record name L-Thyroxine monosodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levothyroxine sodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOTHYROXINE SODIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
723
Citations
HR Maxon, WA Ritschel, CP Volle… - … Journal of Clinical …, 1983 - europepmc.org
The absolute and relative bioavailability of levothyroxine was determined in young, healthy male subjects after administration of iv solution, po solution, or one of two brand-name, …
Number of citations: 13 europepmc.org
RA Blouin, GD Clifton, MA Adams, TS Foster… - Clinical …, 1989 - europepmc.org
… therapeutic dosages of Levothroid or Synthroid for … Levothroid did not differ significantly from those after treatment with Synthroid. The mean +/- SD AUC of total thyroxine after Levothroid …
Number of citations: 21 europepmc.org
JV Hennessey - Endocrine, 2017 - Springer
… for Levoxyl® and eventually AB4 to communicate interchangeability with Levothroid® which had been NDA approved as Thyro-Tabs® but then distributed under the Levothroid® name. …
Number of citations: 69 link.springer.com
JV HENNESSEY, KD BURMAN… - Annals of internal …, 1985 - acpjournals.org
… principal brands of thyroxine, Synthroid and Levothroid. Twenty patients received Synthroid and then Levothroid, and 14 received Levothroid and then Synthroid. Patients received each …
Number of citations: 52 www.acpjournals.org
JC Ingbar, LE Braverman, SH Ingbar - JAMA, 1980 - jamanetwork.com
… after an initial month of treatment with 100 μg of Levothroid daily (14.1±1.0 μg/dL) were … to be generally lower during treatment with Levothroid than during treatment with Synthroid. …
Number of citations: 16 jamanetwork.com
KB Hansen - JAMA, 1980 - jamanetwork.com
… In 1965 to 1966, we did a series of comparison studies using Levothroid and Synthroid. Seventy-five … The results showed a mean PBI value in patients treated with Levothroid to …
Number of citations: 13 jamanetwork.com
JV Hennessey - The Journal of Clinical Endocrinology & …, 2013 - academic.oup.com
This issue of the JCEM provides us with new clinical data on L-thyroxine (LT4) equivalence (1, 2). The studies seem to reach opposite conclusions, but an understanding of the …
Number of citations: 32 academic.oup.com
G Olveira, MC Almaraz, F Soriguer… - Clinical …, 1997 - Wiley Online Library
… Both groups 1 and 2 were treated with doses of Levothroid® … (Results of the analysis by HPLC of various lots of Levothroid… the lack of effectiveness of Levothroid® in group 1 resulted …
Number of citations: 26 onlinelibrary.wiley.com
JV HENNESSEY, JE EVAUL… - Annals of internal …, 1986 - acpjournals.org
… available formulations of Levothroid or Synthroid for 6 weeks … interview, we eliminated the Levothroid study period for one … to be noncompliant during the Levothroid phase). Twenty-two …
Number of citations: 108 www.acpjournals.org
CT SAWIN, MI SURKS, M LONDON… - Annals of internal …, 1984 - acpjournals.org
… We compared Synthroid and Levothroid by studying patients with primary hypothyroidism, in whom serum thyrotrophin can serve as a biologic marker for the effect of thyroid hormone, …
Number of citations: 83 www.acpjournals.org

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